molecular formula C20H24ClF2N5O2S B2361158 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189891-13-1

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2361158
CAS RN: 1189891-13-1
M. Wt: 471.95
InChI Key: LYPRWMZLLMDAJY-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry due to its diverse biological activities . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various biological activities and are used in the development of a variety of drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key functional groups, including the benzo[d]thiazol-2-yl group, the pyrazole ring, and the morpholinoethyl group. These groups would likely confer specific chemical and physical properties to the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzo[d]thiazol-2-yl group and the pyrazole ring are aromatic and would be expected to undergo reactions typical of aromatic compounds. The morpholinoethyl group could potentially undergo reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzo[d]thiazol-2-yl group and the pyrazole ring would likely contribute to the compound’s aromaticity and potentially its planarity. The morpholinoethyl group could influence the compound’s solubility .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. They are known to be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This compound could potentially be used to develop new antimicrobial agents that could help combat antibiotic-resistant bacteria.

Antitumor and Cytotoxic Activity

Some thiazole derivatives have shown promising results in the treatment of cancer. They have been reported to exhibit cytotoxic activity against human tumor cell lines, which could make them valuable in the development of antitumor drugs .

Antifungal Activity

The thiazole ring is a common feature in many antifungal agents. This compound, with its thiazole core, could be explored for its efficacy against various fungal pathogens, potentially leading to the development of new antifungal medications .

Neuroprotective Properties

Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into this compound could uncover new treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Activity

Due to the anti-inflammatory properties of thiazole derivatives, this compound could be investigated for its potential use in treating inflammatory conditions. It could lead to the development of new anti-inflammatory drugs with fewer side effects .

Antiviral Activity

Thiazole derivatives have also been found to have antiviral activities. This compound could be used in the synthesis of new antiviral drugs that could be effective against a range of viral infections .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activities. This could potentially lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O2S.ClH/c1-3-27-16(10-13(2)24-27)19(28)26(5-4-25-6-8-29-9-7-25)20-23-18-15(22)11-14(21)12-17(18)30-20;/h10-12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPRWMZLLMDAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClF2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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